molecular formula C13H20N2 B1278433 (2-(Azepan-1-yl)phenyl)methanamine CAS No. 72752-55-7

(2-(Azepan-1-yl)phenyl)methanamine

Cat. No.: B1278433
CAS No.: 72752-55-7
M. Wt: 204.31 g/mol
InChI Key: FIKLVRRQXAJPTE-UHFFFAOYSA-N
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Description

(2-(Azepan-1-yl)phenyl)methanamine is a chemical compound that belongs to the class of phenylalkylamines It is characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to a methanamine group

Scientific Research Applications

(2-(Azepan-1-yl)phenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes . It’s recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Azepan-1-yl)phenyl)methanamine typically involves the reaction of azepane with a suitable phenyl derivative. One common method involves the reaction of azepane with benzyl chloride in the presence of a base such as sodium hydroxide to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-(Azepan-1-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or hydrocarbons.

    Substitution: Halogenated derivatives.

Mechanism of Action

The mechanism of action of (2-(Azepan-1-yl)phenyl)methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Piperidin-1-yl)phenyl)methanamine
  • (2-(Morpholin-1-yl)phenyl)methanamine
  • (2-(Pyrrolidin-1-yl)phenyl)methanamine

Uniqueness

(2-(Azepan-1-yl)phenyl)methanamine is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

[2-(azepan-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKLVRRQXAJPTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442409
Record name 1-[2-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72752-55-7
Record name 1-[2-(Azepan-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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